molecular formula C11H19I B14514770 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane CAS No. 62947-54-0

1-tert-Butyl-4-iodobicyclo[2.2.1]heptane

Cat. No.: B14514770
CAS No.: 62947-54-0
M. Wt: 278.17 g/mol
InChI Key: YSRPWDDXGPIVNA-UHFFFAOYSA-N
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Description

The bicyclo[2.2.1]heptane scaffold is a structurally rigid and versatile framework prevalent in natural products (e.g., camphor, santalols) and pharmaceuticals (e.g., LMV-601, AMG 221) due to its stereochemical stability and bioactivity . 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane combines this scaffold with a bulky tert-butyl group and an iodine substituent. The tert-butyl group enhances steric hindrance and thermal stability, while the iodine atom provides a reactive site for further functionalization (e.g., cross-coupling reactions). This compound is of interest in medicinal chemistry and materials science, where its unique steric and electronic properties enable tailored applications.

Properties

CAS No.

62947-54-0

Molecular Formula

C11H19I

Molecular Weight

278.17 g/mol

IUPAC Name

1-tert-butyl-4-iodobicyclo[2.2.1]heptane

InChI

InChI=1S/C11H19I/c1-9(2,3)10-4-6-11(12,8-10)7-5-10/h4-8H2,1-3H3

InChI Key

YSRPWDDXGPIVNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C12CCC(C1)(CC2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane typically involves the iodination of a bicyclo[2.2.1]heptane derivative. One common method is the reaction of 1-tert-butylbicyclo[2.2.1]heptane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acetone, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products:

    Substitution: 1-tert-Butyl-4-hydroxybicyclo[2.2.1]heptane, 1-tert-Butyl-4-cyanobicyclo[2.2.1]heptane.

    Oxidation: 1-tert-Butyl-4-oxobicyclo[2.2.1]heptane.

    Reduction: 1-tert-Butylbicyclo[2.2.1]heptane.

Scientific Research Applications

1-tert-Butyl-4-iodobicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the iodine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Bicyclo[2.2.1]heptane Derivatives

Below is a detailed comparison of 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane with structurally analogous compounds, focusing on substituents, synthesis, reactivity, and applications.

Compound Name Substituents Synthesis Key Reactivity/Applications References
This compound tert-Butyl (C-1), Iodo (C-4) Likely via halogen-metal exchange or nucleophilic substitution (e.g., tert-butyl iodide) Cross-coupling (Suzuki, Heck), steric modulation in drug candidates
1-Iodobicyclo[2.2.1]heptane Iodo (C-1) Halogen-metal exchange using methyl iodide in ether/hexane Precursor for organometallic reagents, limited by positional instability
1-Bromobicyclo[2.2.1]heptane Bromo (C-1) Direct bromination or halogen exchange Less reactive than iodo analog; used in radical reactions
tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate tert-Butyl (C-1), Oxoethyl (C-4) Esterification of bicyclo[2.2.1]heptane derivatives Intermediate in prostaglandin synthesis; ketone functionalization
7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane Boc-protected amine (C-7), Oxo (C-2) Boc protection of azabicycloheptane intermediates Chiral auxiliary in asymmetric catalysis; precursor for amino acid analogs
2,3-Dioxabicyclo[2.2.1]heptane Two oxygen atoms (C-2, C-3) Singlet oxygenation of cyclopentadiene followed by diimide reduction Prostanoid endoperoxide model; limited stability in polar media
2-Amino-7-Boc-7-azabicyclo[2.2.1]heptane Boc-protected amine (C-7), Amino (C-2) Multi-step synthesis with Boc protection Nicotinic acetylcholine receptor modulators; drug discovery scaffold

Key Findings and Analysis

Substituent Effects :

  • Halogens : Iodo derivatives (e.g., 1-iodo, 4-iodo) exhibit higher reactivity in cross-coupling reactions compared to bromo analogs .
  • tert-Butyl Group : Enhances thermal stability and steric bulk, making the compound suitable for high-temperature polymer additives (e.g., phthalate analogs) .
  • Heteroatoms : Nitrogen or oxygen incorporation (e.g., azabicyclo, dioxabicyclo) modifies electronic properties, enabling catalytic or receptor-binding applications .

Synthesis Challenges :

  • Halogen-metal exchange reactions (e.g., Li/I exchange) are sensitive to reaction conditions, as seen in the unintended formation of 1-iodobicyclo[2.2.1]heptane from methyl iodide .
  • Asymmetric synthesis of functionalized derivatives (e.g., Boc-azabicyclo) requires chiral auxiliaries or enantioselective catalysis .

Applications :

  • Pharmaceuticals : Azabicyclo derivatives are leveraged in nicotinic receptor modulators , while iodinated analogs serve as intermediates in drug candidate synthesis.
  • Materials Science : Bicyclo[2.2.1]heptane derivatives with bulky substituents (e.g., tert-butyl) show promise as thermally stable polymer additives .

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